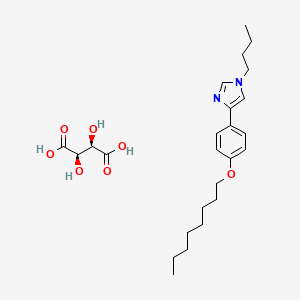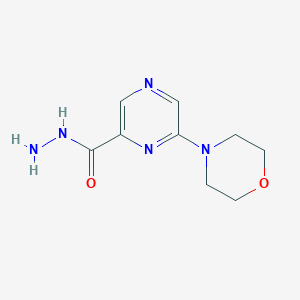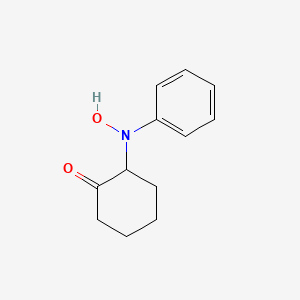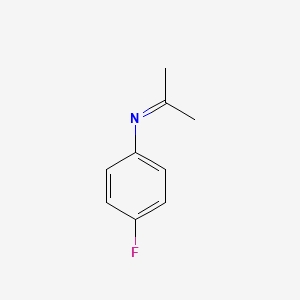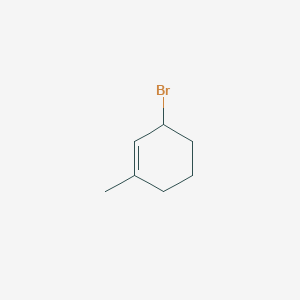
3-Bromo-1-methylcyclohex-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-1-methylcyclohex-1-ene is an organic compound with the molecular formula C7H11Br It is a derivative of cyclohexene, where a bromine atom is attached to the first carbon and a methyl group is attached to the third carbon of the cyclohexene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Bromo-1-methylcyclohex-1-ene can be synthesized through the bromination of 1-methylcyclohexene. The reaction typically involves the addition of bromine (Br2) to 1-methylcyclohexene in the presence of a solvent such as carbon tetrachloride (CCl4). The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule adds across the double bond of the cyclohexene ring, resulting in the formation of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or recrystallization may be employed to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-1-methylcyclohex-1-ene undergoes various chemical reactions, including:
Nucleophilic Substitution (SN2 and SN1): The bromine atom can be replaced by a nucleophile, resulting in the formation of different substituted cyclohexene derivatives.
Elimination (E2): The compound can undergo dehydrohalogenation to form 1-methylcyclohexene.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar aprotic solvents.
Elimination: Alcoholic KOH is often used to promote the elimination reaction.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction.
Major Products Formed
Nucleophilic Substitution: Various substituted cyclohexenes depending on the nucleophile used.
Elimination: 1-Methylcyclohexene is the major product formed during dehydrohalogenation.
Applications De Recherche Scientifique
3-Bromo-1-methylcyclohex-1-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and in studying reaction mechanisms.
Biology and Medicine: The compound can be used in the development of pharmaceuticals and biologically active molecules.
Industry: It is utilized in the production of polymers, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Bromo-1-methylcyclohex-1-ene in chemical reactions involves the interaction of the bromine atom with nucleophiles or bases. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, while in elimination reactions, the bromine atom is removed along with a hydrogen atom to form a double bond . The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-3-methylcyclohexene: Similar structure but with the bromine atom on the first carbon and the methyl group on the third carbon.
1-Methylcyclohexene: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
3-Methylcyclohexene: Similar structure but without the bromine atom, affecting its reactivity and chemical properties.
Uniqueness
3-Bromo-1-methylcyclohex-1-ene is unique due to the presence of both a bromine atom and a methyl group on the cyclohexene ring. This combination of substituents influences its reactivity and makes it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
40648-22-4 |
|---|---|
Formule moléculaire |
C7H11Br |
Poids moléculaire |
175.07 g/mol |
Nom IUPAC |
3-bromo-1-methylcyclohexene |
InChI |
InChI=1S/C7H11Br/c1-6-3-2-4-7(8)5-6/h5,7H,2-4H2,1H3 |
Clé InChI |
IOQXSBFSRMLODZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(CCC1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



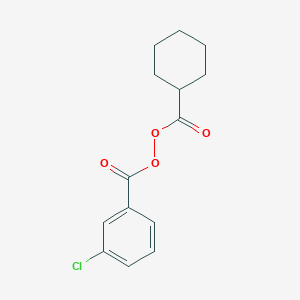

![N-methyl-N-[(4-phenylphenyl)methylideneamino]methanamine](/img/structure/B14670661.png)

![Methyl cyano[2-(2,2,3,3-tetrafluoro-2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinylidene]acetate](/img/structure/B14670679.png)
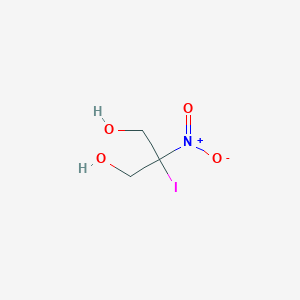


![[2-(4-Methoxybenzoyl)phenyl]acetic acid](/img/structure/B14670704.png)
